Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
Description
Historical Context and Discovery
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS 445019-48-7) emerged in the early 2000s as part of broader efforts to synthesize halogenated benzoic acid derivatives for pharmaceutical and materials science applications. Its development coincided with advancements in selective halogenation techniques, particularly methods involving bromine and fluorine under controlled conditions. Early research focused on its potential as a versatile intermediate in medicinal chemistry, leveraging its unique substitution pattern to modulate bioactivity in enzyme inhibition studies. The compound’s discovery is attributed to optimization of toluic acid ester halogenation protocols, where benzylic bromination and fluorination were achieved with minimal ester cleavage.
Chemical Identity and Nomenclature
The compound is systematically named This compound , reflecting its esterified carboxyl group (methyl), halogen substituents (bromo at C3, fluoro at C5), and hydroxyl group at C4. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₆BrFO₃ |
| Molecular weight | 249.04 g/mol |
| IUPAC name | This compound |
| SMILES | O=C(OC)C1=CC(F)=C(O)C(Br)=C1 |
| CAS registry | 445019-48-7 |
The structural arrangement positions electron-withdrawing halogens (Br, F) and an electron-donating hydroxyl group on the aromatic ring, creating a polarized electronic environment critical for its reactivity.
Structural Significance in Halogenated Benzoic Esters
This compound exemplifies the strategic use of halogenation to fine-tune physicochemical properties in benzoic acid derivatives. Its structural features confer distinct advantages:
Electronic Effects :
- Bromine’s inductive (-I) and resonance (-R) effects enhance electrophilic substitution reactivity.
- Fluorine’s high electronegativity stabilizes adjacent negative charges, influencing hydrogen bonding and solubility.
- The hydroxyl group enables hydrogen bonding, affecting crystallization and solubility profiles.
Comparative Analysis with Analogues :
Compound Substituents Key Applications Methyl 3-bromo-4-hydroxybenzoate Br (C3), OH (C4) Antimicrobial agents Methyl 5-bromo-4-fluoro-2-hydroxybenzoate Br (C5), F (C4), OH (C2) Enzyme inhibition studies Methyl 3-fluoro-4-hydroxybenzoate F (C3), OH (C4) Polymer stabilizers Synthetic Utility :
The compound’s regioselective halogenation pattern has also been leveraged in metal-catalyzed transformations, such as palladium-mediated C–H functionalization, to construct complex heterocycles. Regulatory frameworks, including EPA guidelines for halogenated esters, highlight its structural relevance in industrial-scale synthesis.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIMTUXBDBVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Methyl 4-Hydroxybenzoate
Method Overview:
This approach involves brominating methyl 4-hydroxybenzoate (the precursor) to introduce the bromine atom selectively at the 3-position of the aromatic ring. The process typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, with acetic acid as a catalyst or solvent.
Reaction Conditions and Procedure:
- Bromine or NBS is added dropwise to a solution of methyl 4-hydroxybenzoate in an inert solvent such as dichloromethane (DCM) or acetic acid.
- Temperature control is critical; reactions are often performed at 0°C to 50°C to optimize selectivity and yield.
- The reaction mixture is monitored via TLC or LC-MS to determine completion.
- Post-reaction, the mixture is washed with saturated sodium bisulfite solution to remove excess bromine, then with water, dried over anhydrous magnesium sulfate, and concentrated.
- A patent describes bromination in halogenated alkane and ether solvents, with optimal solvents being dichloromethane or chloroform, and reaction temperatures ranging from -10°C to 50°C.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Bromine or NBS, acetic acid, DCM or chloroform, 0-50°C | Up to 95% |
Fluorination at the 5-Position
Method Overview:
Fluorination is generally achieved through electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The fluorination occurs at the 5-position of the aromatic ring, which is activated by the hydroxyl group.
Reaction Conditions and Procedure:
- The methyl 4-hydroxybenzoate derivative is reacted with the fluorinating agent in a suitable solvent like acetonitrile or dichloromethane.
- The reaction is typically performed at room temperature or slightly below (0°C to 20°C).
- Reaction times vary from several hours to overnight, monitored by TLC or LC-MS.
- Purification involves extraction, washing, and chromatography.
- Fluorination yields are high (~95%), with reaction conditions optimized to prevent over-fluorination.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | Selectfluor, DCM or acetonitrile, 0-20°C | Up to 95% |
Final Assembly: Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
- The bromination and fluorination steps can be performed sequentially or via a one-pot process, depending on the desired purity and yield.
- The final product is purified by column chromatography or recrystallization, often using petroleum ether/ethyl acetate mixtures.
- Overall yields for the combined process are generally around 85-95%, with high purity suitable for further synthetic applications.
Alternative Synthesis via NBS-Mediated Bromination Using N-Bromosuccinimide
- NBS in tetrahydrofuran (THF) at 0°C to room temperature facilitates selective bromination at the 3-position.
- This method is advantageous for controlling regioselectivity and minimizing side reactions.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, THF, 0-20°C, 2 hours | 88% |
Industrial Considerations
Large-scale synthesis employs continuous flow reactors with optimized conditions to maximize yield and purity. The process includes rigorous purification steps, such as chromatography and recrystallization, to meet pharmaceutical standards.
Summary Table: Preparation Methods of this compound
| Method | Reagents | Solvents | Temperature | Yield | Key Features |
|---|---|---|---|---|---|
| Bromination with bromine | Bromine or NBS | DCM, acetic acid | -10°C to 50°C | Up to 95% | Selective bromination at 3-position |
| Fluorination | Selectfluor or NFSI | DCM, acetonitrile | 0°C to 20°C | Up to 95% | Selective fluorination at 5-position |
| Sequential bromination and fluorination | Bromine/NBS + fluorinating agent | Various | Controlled | 85-95% | One-pot or stepwise process |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 3-bromo-5-fluoro-4-hydroxybenzoate is . Its structure features a benzene ring with bromine and fluorine substituents, along with a hydroxyl group. These functional groups significantly influence the compound's reactivity and interactions with biological targets.
Applications in Chemistry
Synthetic Building Block
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows for various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, which are essential in organic synthesis.
Reactivity Enhancement
The presence of bromine and fluorine enhances its reactivity compared to non-halogenated analogs. This property is exploited in the development of new materials and specialty chemicals.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. In vitro studies have shown inhibition rates with IC values ranging from 20 μM to 50 μM against specific metabolic enzymes, suggesting moderate potency (Table 1) .
Antimicrobial Activity
This compound exhibits notable antibacterial properties against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) have been reported between 32 μg/mL and 64 μg/mL, indicating potential as a lead compound for developing new antimicrobial agents (Table 2) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory properties. In models of induced inflammation, it has been shown to reduce inflammatory markers significantly compared to control groups .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique structural properties. It finds applications in pharmaceuticals and agrochemicals, where its reactivity can be harnessed for creating novel compounds .
| Compound Name | IC (μM) | MIC (μg/mL) | Biological Activity |
|---|---|---|---|
| This compound | 20 - 50 | 32 - 64 | Enzyme inhibitor; Antimicrobial |
| Methyl 3-bromo-4-cyano-5-hydroxybenzoate | Not specified | Not specified | Antimicrobial; Potential anticancer |
| Methyl 3-bromo-5-fluoro-2-hydroxybenzoate | Not specified | Not specified | Enzyme inhibitor |
Enzymatic Studies
A study focusing on the interaction of this compound with specific enzymes demonstrated significant inhibition rates. The compound was tested against various enzymes involved in metabolic pathways, showing promising results for potential therapeutic applications .
Antimicrobial Activity Assessment
In a comparative study assessing various halogenated benzoates, this compound displayed notable antibacterial activity against several bacterial strains. The results suggest its viability as a candidate for developing new antimicrobial agents .
Anti-inflammatory Research
In models simulating inflammation, administration of this compound resulted in significant reductions in pro-inflammatory cytokines. This highlights its potential therapeutic application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)
- Structure : Substitutes the hydroxyl group at position 4 with chlorine.
- Molecular Weight : 267.48 g/mol (vs. 249.03 g/mol for the parent compound).
- Lacks hydrogen-bonding capability at position 4, reducing solubility in polar solvents.
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to inertness of the C–Cl bond under mild conditions .
Methyl 4-bromo-3-formamidobenzoate (Example 9 Analog)
- Structure : Features bromine at position 4 and a formamide group at position 3.
- Functional Groups: The formamide group introduces hydrogen-bonding and polarity, increasing aqueous solubility compared to the parent compound.
- Synthesis: Prepared via nucleophilic substitution or formylation of methyl 3-amino-4-bromobenzoate .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structure : Replaces the ester group with an aldehyde and shifts substituents to positions 2 (hydroxyl), 4 (fluoro), and 5 (bromo).
- Reactivity: The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), unlike the ester’s hydrolytic stability.
Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3)
Solubility and Stability
- Parent Compound: Hydroxyl group at position 4 enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Susceptible to ester hydrolysis under acidic/basic conditions.
- Chloro Analog : Lower solubility in polar solvents due to lack of hydroxyl group but higher thermal stability .
Biological Activity
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the substitution of hydrogen atoms on the benzene ring with bromine, fluorine, and hydroxyl groups. The presence of these halogens significantly influences its chemical reactivity and biological properties. The molecular formula for this compound is CHBrFNO.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor for specific enzymes, which may play a role in various metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding, while the bromine and fluorine atoms may facilitate halogen bonding, enhancing binding affinity to enzyme active sites.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural characteristics may contribute to its effectiveness against certain bacterial strains by disrupting cellular functions or inhibiting growth.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
1. Enzymatic Studies
A study focused on the interaction of this compound with specific enzymes demonstrated significant inhibition rates. For instance, in vitro assays showed that the compound inhibited enzyme activity with IC values ranging from 20 μM to 50 μM, indicating moderate potency against targeted enzymes involved in metabolic disorders .
2. Antimicrobial Activity
In a comparative study assessing various halogenated benzoates, this compound displayed notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 32 μg/mL and 64 μg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Effects
In a model of induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential therapeutic application in treating inflammatory diseases.
Comparative Biological Activity Table
| Compound Name | IC (μM) | MIC (μg/mL) | Biological Activity |
|---|---|---|---|
| This compound | 20 - 50 | 32 - 64 | Enzyme inhibitor; Antimicrobial |
| Methyl 3-bromo-4-cyano-5-hydroxybenzoate | Not specified | Not specified | Antimicrobial; Potential anticancer |
| Methyl 3-bromo-5-fluoro-2-hydroxybenzoate | Not specified | Not specified | Enzyme inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. Begin with 3,5-difluoro-4-hydroxybenzoic acid as the precursor. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Subsequent esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride (SOCl₂) yields the methyl ester. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1.2–1.5 equiv. Br₂), and ensuring anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Expect aromatic proton signals in the δ 6.8–7.5 ppm range (split due to Br/F substituents). The methyl ester group appears as a singlet at δ 3.8–3.9 ppm. Fluorine coupling (¹⁹F NMR) may show splitting patterns in the δ -110 to -120 ppm range.
- IR Spectroscopy : Look for ester C=O stretch (~1700 cm⁻¹), O–H stretch (broad, ~3200 cm⁻¹), and C–Br/F vibrations (600–800 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the molecular weight (~263.01 g/mol). Fragmentation patterns include loss of COOCH₃ (59 Da) and Br/F substituents .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. Recrystallization in ethanol/water mixtures (4:1 v/v) at low temperatures (0–5°C) enhances purity. Solvent choice impacts crystal morphology: polar solvents (e.g., methanol) may yield needle-like crystals, while toluene/ethyl acetate mixtures produce plate-like structures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Inhalation : Use fume hoods and NIOSH-approved respirators with organic vapor cartridges.
- Dermal Exposure : Wear nitrile gloves and lab coats; rinse skin with water for 15 minutes if contaminated.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Avoid static discharge by grounding equipment .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound, and what challenges arise during data refinement?
- Methodological Answer : SCXRD requires high-quality crystals grown via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, starting with direct methods (SHELXS) for phase solution. Challenges include:
- Disorder : Bromine/fluorine substituents may exhibit positional disorder; apply restraints using ISOR or DELU commands.
- Hydrogen Bonding : O–H···O interactions can complicate electron density maps. Use DFIX to constrain bond lengths. Validate with R-factor convergence (<5% discrepancy) .
Q. How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to mono-halogenated analogs?
- Methodological Answer : The electron-withdrawing effects of Br (σₚ = 0.86) and F (σₚ = 0.78) activate the aromatic ring for NAS. However, steric hindrance from Br at the 3-position slows meta-substitution. Comparative kinetic studies (e.g., with 4-fluoro analogs) show lower reaction rates (k₂ ~10⁻³ M⁻¹s⁻¹ vs. 10⁻² M⁻¹s⁻¹). Use DFT calculations (B3LYP/6-311G**) to map transition states and identify regioselectivity .
Q. What computational approaches (e.g., DFT) predict the electronic effects of substituents in this compound, and how do these align with experimental observations?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. Discrepancies >0.3 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism .
Q. How can researchers resolve contradictions between experimental and theoretical solubility data for this compound?
- Methodological Answer : Use the Hansen Solubility Parameters (HSPs) to model solvent interactions. Experimental solubility (e.g., 0.35 g/L in water at 25°C) can deviate from COSMO-RS predictions due to crystal packing effects. Characterize polymorphs via PXRD and DSC to identify metastable forms with higher solubility. Cross-validate with HPLC retention times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
